molecular formula C21H20N2O7S B2799520 (E)-methyl 2-(2-((2-(benzo[d][1,3]dioxol-5-yl)acetyl)imino)-4,7-dimethoxybenzo[d]thiazol-3(2H)-yl)acetate CAS No. 1020229-63-3

(E)-methyl 2-(2-((2-(benzo[d][1,3]dioxol-5-yl)acetyl)imino)-4,7-dimethoxybenzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B2799520
CAS No.: 1020229-63-3
M. Wt: 444.46
InChI Key: DGGCDIJTVBLMAD-QURGRASLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-methyl 2-(2-((2-(benzo[d][1,3]dioxol-5-yl)acetyl)imino)-4,7-dimethoxybenzo[d]thiazol-3(2H)-yl)acetate is a useful research compound. Its molecular formula is C21H20N2O7S and its molecular weight is 444.46. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activities

Compounds related to benzothiazole-imino-benzoic acid ligands, including those with benzothiazole derivatives, have been synthesized and tested for their antimicrobial properties. These compounds, including their Co(II), Ni(II), Cu(II), Zn(II), and Cd(II) complexes, exhibit good antimicrobial activity against bacterial strains causing infections in various parts of the body, including the mouth, lungs, gastrointestinal tract, and those responsible for nosocomial infections (Mishra et al., 2019). The synthesis involves elemental analyses, FT-IR, NMR, UV/vis, and mass spectroscopy, underlining the importance of structural characterization in understanding the activity spectrum of these compounds.

Synthesis of Heterocyclic Derivatives

A variety of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives have been synthesized, showcasing the versatility of reactions involving benzothiazole and its derivatives. These compounds have been prepared through interactions with arylidinemalononitrile derivatives and ethoxymethylene-malononitrile, among others, under different conditions to yield various heterocyclic compounds with potential biological activities (Mohamed, 2021). The diversity of these reactions highlights the adaptability of benzothiazole-based compounds in synthesizing a wide range of biologically active molecules.

Novel Synthesis Approaches

Research into benzothiazole derivatives has led to novel synthesis approaches, such as the three-component reaction for synthesizing novel compounds like ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate or acetate. This method offers a streamlined approach to creating a series of novel compounds, which were synthesized with good yields and confirmed through various spectroscopic methods (Nassiri & Milani, 2020). Such innovative synthetic routes expand the toolkit for developing new molecules for further research and potential therapeutic applications.

Biological Activity Studies

The synthesis and biological activity studies of certain derivatives, such as those involving benzothiazol-2-yl methyl compounds, underscore the importance of structural modifications in enhancing biological activities. These studies reveal that specific substituents, like chlorine, can significantly impact the toxicity and antimicrobial efficacy of the synthesized compounds against various bacterial strains (Uma et al., 2017). Such insights are crucial for designing compounds with targeted biological activities.

Properties

IUPAC Name

methyl 2-[2-[2-(1,3-benzodioxol-5-yl)acetyl]imino-4,7-dimethoxy-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O7S/c1-26-14-6-7-15(27-2)20-19(14)23(10-18(25)28-3)21(31-20)22-17(24)9-12-4-5-13-16(8-12)30-11-29-13/h4-8H,9-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGGCDIJTVBLMAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)OC)SC(=NC(=O)CC3=CC4=C(C=C3)OCO4)N2CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.